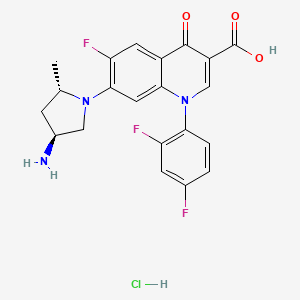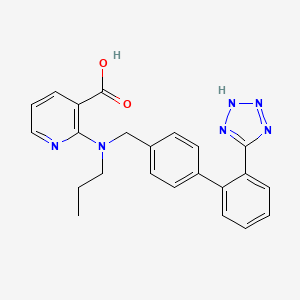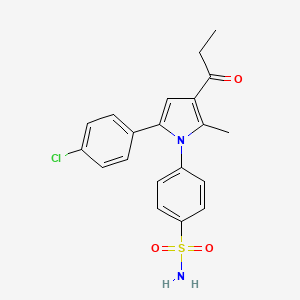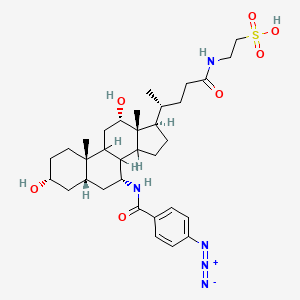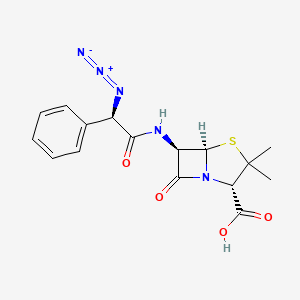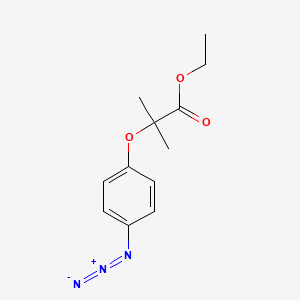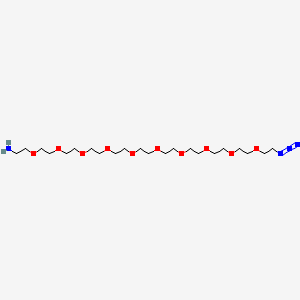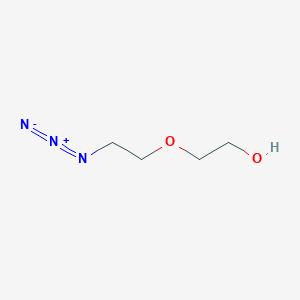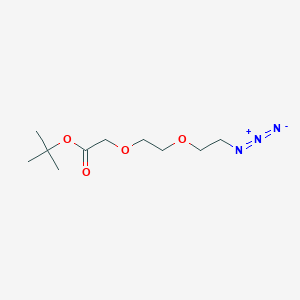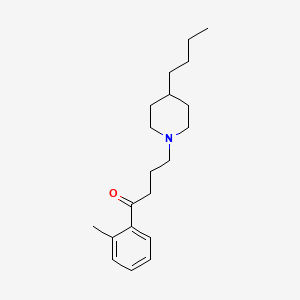
AC-42
Overview
Description
AC-42 is a selective, allosteric agonist of the M1 muscarinic acetylcholine receptor. It was the first selective M1 agonist to be discovered and has been used extensively to study the binding domain of the M1 receptor . The compound is known for its specificity and minimal activity against other muscarinic receptor family members .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AC-42 involves the reaction of 4-butylpiperidine with 2-methylbenzoyl chloride under specific conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: AC-42 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the piperidine ring and the benzoyl group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the piperidine ring.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the carbonyl group in the benzoyl moiety.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives of this compound, while oxidation and reduction reactions can modify the functional groups present in the compound .
Scientific Research Applications
AC-42 has a wide range of applications in scientific research:
Mechanism of Action
AC-42 exerts its effects by binding to an allosteric site on the M1 muscarinic acetylcholine receptor, which is adjacent to the orthosteric acetylcholine binding site. This binding induces a conformational change in the receptor, enhancing its affinity for acetylcholine and increasing receptor activation . The molecular targets involved include the M1 receptor itself and associated signaling pathways that mediate its effects on cellular function .
Comparison with Similar Compounds
Lu AE51090: Another allosteric agonist of the M1 receptor with high selectivity and procognitive potential.
BQCA: A compound that also targets the M1 receptor but with different binding characteristics and effects.
Uniqueness of AC-42: this compound is unique due to its high selectivity for the M1 receptor and its ability to bind to an allosteric site, which distinguishes it from other compounds that may act on the orthosteric site. This selectivity and binding mechanism make this compound a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
244291-63-2 |
|---|---|
Molecular Formula |
C20H31NO |
Molecular Weight |
301.5 g/mol |
IUPAC Name |
4-(4-butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one |
InChI |
InChI=1S/C20H31NO/c1-3-4-9-18-12-15-21(16-13-18)14-7-11-20(22)19-10-6-5-8-17(19)2/h5-6,8,10,18H,3-4,7,9,11-16H2,1-2H3 |
InChI Key |
ANTKBACNWQHQJE-UHFFFAOYSA-N |
SMILES |
CCCCC1CCN(CC1)CCCC(=O)C2=CC=CC=C2C |
Canonical SMILES |
CCCCC1CCN(CC1)CCCC(=O)C2=CC=CC=C2C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-n-butyl-1-(4-(2-methylphenyl)-4-oxo-1-butyl)-piperidine hydrogen chloride AC-42 AC42 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide;hydrobromide](/img/structure/B1666404.png)
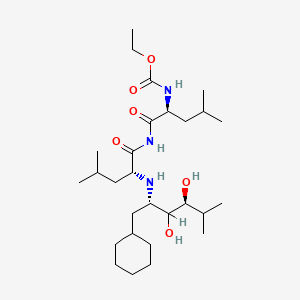
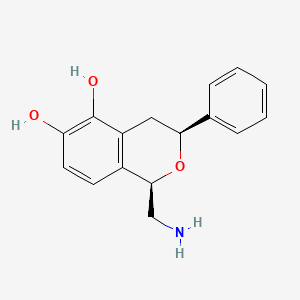
![N-{1-Benzyl-(2R,3R)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1666409.png)
